Calcium 2,3-dihydroxypropionate
Description
Calcium 2,3-dihydroxypropionate (synonyms: Calcium DL-glycerate hydrate, DL-Glyceric acid calcium salt dihydrate) is a calcium salt derived from 2,3-dihydroxypropionic acid (glyceric acid). Its anhydrous form has the CAS Registry Number 281-701-0, while the hydrated form is registered under CAS 67525-74-0 . The molecular formula of the hydrated form is C₆H₁₆CaO₁₀, corresponding to a molecular weight of 288.26 g/mol . Structurally, it consists of a calcium cation paired with two 2,3-dihydroxypropionate anions and two water molecules in the dihydrate form.
The compound is commercially available with a purity of 95% (hydrated form) and is cataloged under MFCD00149288 . It is likely synthesized via neutralization of glyceric acid with calcium hydroxide or carbonate, a common method for preparing metal carboxylates.
Properties
CAS No. |
84145-22-2 |
|---|---|
Molecular Formula |
C6H10CaO8 |
Molecular Weight |
250.22 g/mol |
IUPAC Name |
calcium;2,3-dihydroxypropanoate |
InChI |
InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2 |
InChI Key |
VPWAVWZPVGDNMN-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |
Other CAS No. |
84145-22-2 65644-56-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Applications
1.1. Precursor for Bioplastics
Calcium 2,3-dihydroxypropionate is a significant precursor for the synthesis of poly(3-hydroxypropionate) (PHP), a biodegradable polymer. PHP is derived from 3-hydroxypropionic acid (3-HP), which can be produced via microbial fermentation processes. The utilization of this compound in this context allows for the development of sustainable bioplastics that can replace conventional petroleum-based plastics, thereby reducing environmental impact .
1.2. Carbon Fixation and Biofuel Production
Recent studies have highlighted the role of this compound in enhancing carbon fixation processes in autotrophic microorganisms. For instance, it is involved in the 3-hydroxypropionate cycle utilized by certain bacteria for CO2 fixation. This metabolic pathway not only aids in carbon capture but also facilitates the production of valuable biochemical compounds like 3-HP and its derivatives, which can be converted into biofuels and other chemicals .
Agricultural Applications
2.1. Soil Amendment
This compound has potential as a soil amendment due to its calcium content and its ability to enhance soil microbial activity. The compound may improve soil structure and nutrient availability, promoting better plant growth and crop yields. Research indicates that calcium-based amendments can help mitigate soil acidity and improve overall soil health .
2.2. Fertilizer Component
As a source of calcium and organic matter, this compound can be incorporated into fertilizers to enhance their effectiveness. Its application can lead to improved nutrient uptake by plants, particularly in calcium-deficient soils, thus supporting sustainable agricultural practices .
Material Science Applications
3.1. Synthesis of Functional Materials
This compound is being explored for its potential in synthesizing functional materials such as hydrogels and scaffolds for biomedical applications. Its biocompatibility and biodegradability make it an attractive candidate for use in drug delivery systems and tissue engineering .
3.2. Polymer Composites
The compound can also be utilized in developing polymer composites with enhanced mechanical properties. When combined with other polymers or fillers, this compound can improve the strength and durability of materials used in packaging and construction industries .
Case Studies
Comparison with Similar Compounds
Table 1: Molecular Data of this compound and Analogues
Key Observations :
- This compound has a higher molecular weight than calcium lactate and butyrate due to its additional hydroxyl groups and hydration.
Functional and Application Comparison
Key Observations :
- Solubility : Calcium gluconate and levulinate exhibit higher solubility due to their larger, more polar anions, whereas this compound’s solubility is likely moderated by its hydroxyl groups.
- Stability : The hydrated form of this compound is hygroscopic, necessitating careful storage, whereas calcium gluconate’s stability makes it suitable for long-term medical use.
Q & A
Basic: What are the recommended analytical techniques for structural validation and purity assessment of Calcium 2,3-dihydroxypropionate?
Methodological Answer:
To ensure structural integrity and purity, use a combination of techniques:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the presence of hydroxyl and carboxylate groups. Cross-reference with published spectra for DL-glyceric acid derivatives .
- Mass Spectrometry (LC-MS/MS): Employ high-resolution LC-MS/MS to verify molecular weight (e.g., 288.26 g/mol for the hydrate form) and detect impurities .
- Thermogravimetric Analysis (TGA): Quantify water content in the hydrate form by measuring mass loss at 100–150°C .
- Elemental Analysis: Validate calcium content via inductively coupled plasma optical emission spectroscopy (ICP-OES), targeting stoichiometric ratios (e.g., Ca:glycerate = 1:2) .
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